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Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the principles of Discrete Variable

Representation (DVR), a powerful and efficient numerical method for solving the Schrödinger

equation in quantum chemistry. It is particularly adept at calculating the ro-vibrational spectra of

molecules, a critical aspect of molecular characterization in research and drug development.

Core Principles of Discrete Variable Representation
(DVR)
The Discrete Variable Representation is a grid-based method for solving quantum mechanical

problems.[1][2] Its fundamental innovation is the transformation from a traditional spectral basis

representation, known as the Finite Basis Representation (FBR), to a representation on a grid

of spatial points.[3][4] This transformation simplifies the calculation of the Hamiltonian matrix,

particularly the potential energy term, leading to significant computational advantages.

The DVR method is founded on two key approximations:

The basis functions are effectively localized at specific grid points.[1]

Gaussian quadrature rules are employed to compute the integrals required for the matrix

representation of the Hamiltonian operator with high accuracy.[1]

The Transition from FBR to DVR
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In the conventional FBR (or Variational Basis Representation, VBR), the wavefunction is

expanded in a set of analytical basis functions (e.g., Hermite polynomials, sine functions).[5] In

this representation, the kinetic energy operator (T) often yields a sparse, structured matrix, but

the potential energy operator (V) results in a dense matrix requiring the calculation of

numerous complex integrals.[5]

DVR circumvents this issue by performing a unitary transformation on the FBR basis. This

transformation diagonalizes the position operator, and its eigenvalues correspond to a set of

spatial grid points, while its eigenvectors form the transformation matrix.[4]

The most significant consequence of this transformation is that the potential energy matrix

becomes diagonal in the DVR.[2][6] The diagonal elements are simply the values of the

potential energy function evaluated at each grid point.[4][6] This eliminates the need to

compute complex potential energy integrals, a major bottleneck in FBR calculations.[7] The

kinetic energy matrix, while no longer diagonal, can be transformed from the FBR and retains a

sparse and highly structured form.[1][8]

The logical relationship between FBR and DVR is illustrated in the diagram below.
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Finite Basis Representation (FBR)

Discrete Variable Representation (DVR)

FBR Basis Functions
{ |φn⟩ }

Kinetic Matrix (T)
(Sparse)

 ⟨φm| T |φn⟩ 

Potential Matrix (V)
(Dense)

 ⟨φm| V |φn⟩ 

Unitary
Transformation (U)

 Umn = ⟨xm|φn⟩ 

FBR Hamiltonian
 H = T + V

 U† H U 

DVR Grid Points
{ |xi⟩ }

Potential Matrix (V')
(Diagonal)

 V'ii = V(xi) 

Kinetic Matrix (T')
(Structured)

DVR Hamiltonian
 H' = T' + V'

Click to download full resolution via product page

Caption: Transformation from Finite Basis Representation (FBR) to DVR.

Detailed Computational Protocol for a DVR
Calculation
Performing a DVR calculation to determine the energy levels (eigenvalues) and wavefunctions

(eigenvectors) of a molecular system involves a clear, systematic workflow. The process is

highly modular, making it straightforward to implement.[1]

The diagram below outlines the typical workflow for a DVR computation.
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Start

1. Define System
- Coordinates (e.g., Jacobi)

- Hamiltonian Operator

2. Choose FBR Basis Set
- e.g., Sine, Hermite, Legendre
- Define Grid Range & Size (N)

3. Generate DVR Grid & Transformation
- Diagonalize Position Operator (X)

- Grid points = Eigenvalues of X
- Transformation U = Eigenvectors of X

4. Construct Potential Matrix (V')
- Evaluate V at each grid point

- V'ii = V(xi)
- V'ij = 0 for i ≠ j

5. Construct Kinetic Matrix (T')
- Calculate T in FBR basis

- Transform to DVR: T' = U† T U

6. Assemble DVR Hamiltonian
- H' = T' + V'

7. Diagonalize Hamiltonian
- Solve H'C = EC

- Use iterative solvers (e.g., Lanczos) for large N

8. Obtain Results
- Eigenvalues E = Energies

- Eigenvectors C = Wavefunctions on grid

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1670996?utm_src=pdf-custom-synthesis
https://b3m2a1.github.io/quantum-chemistry-in-mathematica-a-dvr-framework.html
https://nitrogen-docs.readthedocs.io/en/latest/tutorials/dvr.html
https://nitrogen-docs.readthedocs.io/en/latest/tutorials/dvr.html
https://pubs.aip.org/aip/jcp/article/137/6/064118/72809/Variational-properties-of-the-discrete-variable
https://www.acmm.nl/molsim/han/2001/gcg2001.pdf
https://www.researchgate.net/publication/280697191_Discrete-variable_representations_and_their_utilization
https://arxiv.org/html/2504.15841v1
https://cdnsciencepub.com/doi/10.1139/cjp-2013-0225
https://scispace.com/pdf/a-novel-discrete-variable-representation-for-quantum-3r3q5zgsqw.pdf
https://www.benchchem.com/product/b1670996#principles-of-dvr-in-quantum-chemistry
https://www.benchchem.com/product/b1670996#principles-of-dvr-in-quantum-chemistry
https://www.benchchem.com/product/b1670996#principles-of-dvr-in-quantum-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670996?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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